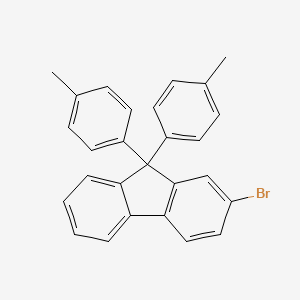

2-Bromo-9,9-di-p-tolyl-9H-fluorene

Übersicht

Beschreibung

2-Bromo-9,9-di-p-tolyl-9H-fluorene is an organic compound with the molecular formula C27H21Br and a molecular weight of 425.37 g/mol . It is a white to light yellow powder or crystal that is soluble in toluene . This compound is used extensively in scientific research as an analytical reagent, photochromic material, and building block for the synthesis of functional organic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene typically involves the bromination of 9,9-di-p-tolyl-9H-fluorene. One common method includes the use of n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with water and hydrochloric acid . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-9,9-di-p-tolyl-9H-fluorene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

n-Butyllithium: Used in the substitution reaction to replace the bromine atom.

Trimethyl Borate: Used in the synthesis process to form the boronic ester intermediate.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the substitution reaction with n-butyllithium and trimethyl borate yields a boronic ester intermediate .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

a. Semiconducting Polymers

2-Bromo-9,9-di-p-tolyl-9H-fluorene is primarily utilized in the synthesis of semiconducting polymers. These polymers are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound's structure facilitates efficient charge transport and photophysical properties that are crucial for these applications.

b. Photovoltaic Devices

Research indicates that polyfluorenes derived from this compound exhibit excellent light absorption and emission characteristics, making them suitable for use in photovoltaic devices. These devices benefit from the high charge mobility and stability of the resulting polymers, which are integral for converting solar energy into electrical energy effectively .

Materials Science

a. Polymer Nanocomposites

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies show that these nanocomposites exhibit improved performance metrics suitable for various industrial applications, including coatings and packaging materials.

b. Light Emission Properties

The compound's ability to emit light upon excitation makes it a candidate for applications in optoelectronic devices. Its derivatives have been investigated for use in phosphorescent materials, which can be applied in display technologies and lighting solutions .

Medicinal Chemistry

a. Drug Development Intermediates

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its bromine substituent can facilitate further chemical transformations necessary for developing new therapeutic agents. The compound's derivatives have been studied for their potential biological activities, including anti-cancer properties .

b. Targeted Drug Delivery Systems

Recent advancements have suggested that fluorene derivatives can be incorporated into drug delivery systems due to their favorable biocompatibility and ability to encapsulate therapeutic agents effectively. This application is particularly relevant in targeted therapies where precision is crucial .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Bromo-9,9-di-p-tolyl-9H-fluorene is primarily related to its role as a building block in the synthesis of functional organic materials. The bromine atom allows for further functionalization through substitution reactions, enabling the creation of complex molecular structures . The compound’s photochromic properties are due to its ability to undergo reversible structural changes upon exposure to light.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-Di-p-tolyl-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure but with phenyl groups instead of p-tolyl groups, affecting its solubility and reactivity.

Uniqueness

2-Bromo-9,9-di-p-tolyl-9H-fluorene is unique due to the presence of the bromine atom, which allows for versatile functionalization through substitution reactions. This makes it a valuable building block for the synthesis of a wide range of functional organic materials .

Biologische Aktivität

2-Bromo-9,9-di-p-tolyl-9H-fluorene is a brominated fluorene derivative characterized by its unique structure, which includes two p-tolyl substituents and a bromine atom at the 2-position. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its interactions at the molecular level is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C21H19Br

- Molecular Weight : Approximately 365.29 g/mol

- CAS Number : 474918-33-7

The presence of the bromine atom enhances the compound's reactivity, making it a versatile candidate for further functionalization and biological interaction studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary data indicate possible inhibition of cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound can exhibit significant antimicrobial properties. For instance, studies on related brominated fluorene derivatives have shown:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Bromo-phenyl-fluorene | 62.5 | Staphylococcus aureus |

| 3-Bromo-p-tolyl-fluorene | 125 | Escherichia coli |

These findings suggest that structural modifications, such as bromination and substitution patterns, can significantly influence antimicrobial efficacy.

Anticancer Activity

In vitro studies have explored the anticancer potential of fluorene derivatives. For example:

- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

- Mechanism of Action : Proposed mechanisms include induction of apoptosis and disruption of cell cycle progression.

Case Studies

A case study involving the synthesis and biological evaluation of related compounds highlighted the importance of structural variations in determining biological outcomes:

- Synthesis Methodology : The synthesis typically involves bromination followed by selective substitution reactions.

- Biological Testing : Compounds were evaluated for their ability to inhibit bacterial growth and cancer cell proliferation.

Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activity of brominated fluorene derivatives:

- Binding Affinity Studies : Investigations into how these compounds interact with specific enzymes reveal potential pathways for therapeutic action.

- Structure-Activity Relationship (SAR) : Analysis of various derivatives has led to insights into how modifications affect biological properties.

Eigenschaften

IUPAC Name |

2-bromo-9,9-bis(4-methylphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGVEXPXLSEEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676780 | |

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474918-33-7 | |

| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.